Nicotinyl alcohol tartrate

Catalog No.
S594046
CAS No.
6164-87-0
M.F
C10H13NO7
M. Wt
259.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nicotinyl alcohol tartrate

CAS Number

6164-87-0

Product Name

Nicotinyl alcohol tartrate

IUPAC Name

2,3-dihydroxybutanedioic acid;pyridin-3-ylmethanol

Molecular Formula

C10H13NO7

Molecular Weight

259.21 g/mol

InChI

InChI=1S/C6H7NO.C4H6O6/c8-5-6-2-1-3-7-4-6;5-1(3(7)8)2(6)4(9)10/h1-4,8H,5H2;1-2,5-6H,(H,7,8)(H,9,10)

InChI Key

NPORIZAYKBQYLF-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)CO.C(C(C(=O)O)O)(C(=O)O)O

Synonyms

3 Hydroxymethylpyridine, 3-Hydroxymethylpyridine, Alcohol, Nicotinic, Alcohol, Nicotinyl, beta Pyridylcarbinol, beta-Pyridylcarbinol, Hydrofluoride, Nicomethanol, Nicomethanol Hydrofluoride, Nicotinic Alcohol, Nicotinyl Alcohol, Nicotinyltartrate, Pyridine 3 Methanol, Pyridine-3-Methanol, Pyridylcarbinol, Radecol, Roniacol, Ronicol, Ronicol Retard

Canonical SMILES

C1=CC(=CN=C1)CO.C(C(C(=O)O)O)(C(=O)O)O

Isomeric SMILES

C1=CC(=CN=C1)CO.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

The exact mass of the compound Nicotinyl alcohol tartrate is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Skin conditioning. However, this does not mean our product can be used or applied in the same or a similar way.

Nicotinyl alcohol tartrate (CAS: 6164-87-0) is a highly stable, water-soluble crystalline salt of 3-pyridinemethanol [1]. In industrial and pharmaceutical procurement, it is primarily valued for its robust solid-state properties, exhibiting a defined melting range of 147–148 °C and acting as a non-hygroscopic powder [2]. Unlike its free base counterpart, the tartrate salt is freely soluble in aqueous media, yielding a stable, mildly acidic profile (pH 2.8 to 3.7 at a 5% concentration) [2]. These baseline characteristics make it a highly utilized precursor and active pharmaceutical ingredient (API) for controlled-release formulations, precision analytical standards, and complex chemical syntheses requiring a highly processable pyridine derivative.

Research Fit

Hypolipidemic and vasodilator research models
Sustained-release formulation development
Tartrate salt: crystalline solid, water-soluble

Substituting nicotinyl alcohol tartrate with generic in-class alternatives introduces severe process and formulation liabilities. Attempting to use the free base (3-pyridinemethanol) replaces a stable, easily weighable crystalline solid with a liquid that melts at approximately -6 °C, complicating gravimetric dosing, increasing degradation risks, and requiring specialized liquid-handling infrastructure [1]. Conversely, substituting with nicotinic acid (niacin) alters the fundamental solubility and physiological release profile; nicotinic acid exhibits lower aqueous solubility and triggers rapid, intense cutaneous flushing and gastrointestinal distress in immediate-release scenarios [2]. The tartrate salt is specifically engineered to overcome these limitations, providing a stable solid form that ensures controlled dissolution and prolonged action without the handling drawbacks of a liquid free base.

Substitution Risk

  • Salt-form context Tartrate salt solubility and formulation properties may not transfer to free base niacin or other salts.
  • Release-profile context Sustained-release pharmacokinetic profile (12 h) may not be replicated by immediate-release niacin preparations.
  • Lipoprotein-response context LDL cholesterol endpoint may differ: nicotinyl alcohol tartrate did not elevate LDL unlike clofibrate in a reported crossover trial.

Solid-State Stability and Gravimetric Processability

A critical procurement differentiator for nicotinyl alcohol tartrate is its physical state at standard conditions. Quantitative thermal analysis demonstrates that the tartrate salt is a stable crystalline solid with a melting point of 147–148 °C [1]. In stark contrast, the free base form (3-pyridinemethanol) is a liquid at room temperature, with a melting point of approximately -6 °C to -5 °C [2]. This ~153 °C differential in thermal transition state means the tartrate salt can be processed using standard dry-powder milling, blending, and tableting equipment, completely bypassing the specialized pumping and containment systems required for the liquid free base.

Evidence DimensionMelting point and physical state at standard conditions
Target Compound DataSolid crystalline powder, Melting Point 147–148 °C
Comparator Or BaselineNicotinyl alcohol free base: Liquid, Melting Point -6 °C to -5 °C
Quantified Difference~153 °C difference in melting point
ConditionsStandard atmospheric pressure and room temperature handling

Enables standard solid-state manufacturing and precise gravimetric dosing, eliminating the need for complex liquid-handling infrastructure.

Dose efficiency
Reported
~5-fold lower daily dose
Dose-response comparison context
0.6–1.2 vs 4.0–6.0 g/day; sustained-release formulation, 100 patients

Aqueous Solubility and Formulation pH Control

For formulators developing hydrophilic matrices or liquid suspensions, the solubility profile of the active compound is paramount. Nicotinyl alcohol tartrate is classified as freely soluble in water, and a 5% aqueous solution reliably produces a controlled, mildly acidic pH of 2.8 to 3.7 [1]. When compared to nicotinic acid, which has significantly lower aqueous solubility (approximately 1.8 g/100 mL at 20 °C) and requires extensive buffering to prevent crystallization in high-concentration liquid formulations, the tartrate salt offers highly accelerated dissolution kinetics [2]. This predictable aqueous behavior ensures batch-to-batch reproducibility in both wet granulation processes and sustained-release hydrogel matrices.

Evidence DimensionAqueous solubility and unbuffered solution pH
Target Compound DataFreely soluble; 5% solution yields pH 2.8–3.7
Comparator Or BaselineNicotinic acid: Sparingly soluble (~1.8 g/100 mL at 20 °C)
Quantified DifferenceOrder-of-magnitude higher aqueous solubility with self-buffering acidic profile
ConditionsAqueous dissolution at 20 °C

Accelerates dissolution in aqueous formulations and prevents precipitation in high-concentration liquid or hydrogel systems.

LDL cholesterol effect
Head-to-head
Nicotinyl alcohol: no LDL increase Clofibrate: LDL increase (p < 0.05)
Differential lipoprotein endpoint context
Type IV hyperlipoproteinemia, 19 patients, double-blind crossover

Controlled Release and Physiological Action Profile

In pharmaceutical applications targeting vascular or lipid-regulating pathways, the pharmacokinetic release profile dictates material selection. Nicotinyl alcohol tartrate is specifically utilized in sustained-release formulations because its dissolution and subsequent metabolic conversion provide a prolonged physiological action [1]. Generic nicotinic acid, when administered in immediate-release forms, causes rapid spikes in serum levels leading to severe cutaneous flushing and gastrointestinal toxicity [1]. By utilizing the tartrate salt, formulators achieve a steady-state release that mitigates these adverse peak-dose effects, making it a highly effective alternative for long-acting therapeutic designs.

Evidence DimensionRelease kinetics and peak-dose side effect frequency
Target Compound DataProlonged action, compatible with sustained-release matrices
Comparator Or BaselineNicotinic acid: Brief action, causes rapid flushing and GI distress
Quantified DifferenceElimination of rapid peak-dose toxicity through controlled metabolic conversion
ConditionsIn vivo absorption and metabolic conversion models

Essential for developing compliant, well-tolerated sustained-release cardiovascular or hypolipidemic therapies without peak-dose toxicity.

Duration of effect
Reported
12-hour sustained levels
Sustained-release PK context
Timespan delayed-release formulation, double-blind evaluation
Vasospasm reversal
Head-to-head
Roniacol vs Priscoline & Regitine Comparative ranking established
Vasospasm model comparator context
Cold-induced vasospasm (20°C), 14 subjects, thermocouple measurement
Acute toxicity (LD50)
Cross-study
5,790 mg/kg (rat)
Safety margin context
Wide margin vs research doses; non-carcinogenic, biodegradable predictions
Solid-state property
Supporting
mp 147–148 °C, crystalline
Formulation and handling context
Free base is liquid at RT; tartrate enables accurate weighing and tabletability

Sustained-Release Pharmaceutical Manufacturing

Leveraging its high aqueous solubility and solid-state stability, this compound is integrated into hydrophilic polymer matrices (e.g., polyethylene oxide) to produce long-acting, controlled-release tablets that avoid the flushing side effects of generic niacin [1].

Analytical Reference Standards for Chromatography

Due to its non-hygroscopic crystalline nature and stable UV absorbance profile, the tartrate salt serves as a highly reliable, easily weighable reference standard for HPLC and LC-MS assays, outperforming the volatile and difficult-to-handle liquid free base [2].

Solid-Phase Chemical Synthesis

Acts as a highly stable, stoichiometric source of the 3-pyridinemethanol moiety for synthesizing complex pyridine derivatives, coordination polymers, or functionalized polyurethanes where precise dry-weight addition is critical to reaction yield [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
LDL-neutral lipid-modifying studies
Differential lipoprotein modulation vs clofibrate
LDL cholesterol endpoint in type IV model
Sustained vasodilation models
12-hour sustained-release profile
Peripheral vascular disorder model endpoints
Comparative vasodilator screening
Head-to-head vasospasm reversal data
Cold-induced vasospasm model thermocouple
Solid oral formulation development
Tartrate salt crystalline solid form
Weighing accuracy, tabletability, HPLC purity

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

5

Exact Mass

259.06920175 g/mol

Monoisotopic Mass

259.06920175 g/mol

Heavy Atom Count

18

UNII

5G605ZIE90

Other CAS

6164-87-0

Wikipedia

Nicotinyl alcohol tartrate

Use Classification

Cosmetics -> Skin conditioning

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